molecular formula C8H15ClO B15257486 4-(3-Chloropropyl)oxane

4-(3-Chloropropyl)oxane

Cat. No.: B15257486
M. Wt: 162.66 g/mol
InChI Key: WSVJCGXYPXVKBP-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)oxane is a chlorinated organic compound featuring an oxane (tetrahydropyran) ring substituted with a 3-chloropropyl chain. This structure confers unique physicochemical properties, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

4-(3-chloropropyl)oxane

InChI

InChI=1S/C8H15ClO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2

InChI Key

WSVJCGXYPXVKBP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)oxane typically involves the reaction of oxane with 3-chloropropyl acetate in the presence of a base such as potassium hydroxide at elevated temperatures (around 150°C). This reaction yields the desired product along with by-products like water, potassium chloride, and potassium acetate .

Industrial Production Methods

Industrial production of 4-(3-Chloropropyl)oxane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-(3-Chloropropyl)oxane suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)oxane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloropropyl)oxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)oxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

Key Compounds Compared :

  • 4-(3-Chloropropyl)morpholine (): Contains a morpholine ring (six-membered ring with one oxygen and one nitrogen) instead of oxane.
  • 3-Chloropropyl-2,5-xylyl ether (): Features a chloropropyl chain linked to a xylyl (dimethylbenzene) group.
  • 2-[2-(3-Bromopropoxy)ethoxy]oxane (): A brominated analog with an extended ethoxy chain.

Structural Insights :

  • Substitution with bromine (e.g., in bromopropoxy derivatives) increases molecular weight and may affect leaving-group efficiency in nucleophilic reactions compared to chlorine .

Reactivity Trends :

  • Chlorine’s superior leaving-group ability compared to bromine (in certain contexts) may make 4-(3-Chloropropyl)oxane more reactive in substitution reactions, though this depends on the electronic environment .

Pharmacological Activity and Cytotoxicity

Antiviral Activity :

  • Compound 25 (), which contains a 3-chloropropyl group, exhibits antiviral activity comparable to its isopropyl analog but with lower cytotoxicity . This suggests that chloropropyl substituents may enhance therapeutic indices in drug candidates .
  • 4-(4-Methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl derivatives () show higher anti-HCV activity than methoxy phenyl analogs, indicating that nitrogen-containing rings (e.g., morpholine, piperazine) may optimize bioactivity .

Implications for 4-(3-Chloropropyl)oxane :

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Pharmacological Activity Synthesis Method
4-(3-Chloropropyl)oxane Oxane ring 3-Chloropropyl Not reported Column chromatography
4-(3-Chloropropyl)morpholine Morpholine ring 3-Chloropropyl Not reported Heated reaction (55–60°C)
Compound 25 () Undisclosed 3-Chloropropyl EC50: Comparable to isopropyl Not specified
2-[2-(3-Bromopropoxy)ethoxy]oxane Oxane ring 3-Bromopropoxy ethoxy Not reported HPLC purification

Biological Activity

4-(3-Chloropropyl)oxane is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key information.

Chemical Structure and Properties

Chemical Name: 4-(3-Chloropropyl)oxane
Molecular Formula: C₈H₁₃ClO
IUPAC Name: 4-(3-chloropropyl)tetrahydrofuran

The compound features a chloropropyl group attached to a tetrahydrofuran ring, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds like 4-(3-Chloropropyl)oxane can exhibit various biological activities, primarily due to their structural characteristics. These activities include:

  • Antimicrobial Properties: Some studies suggest that chlorinated compounds can possess antimicrobial properties, potentially affecting bacterial growth and viability.
  • Cytotoxicity: The cytotoxic effects on tumor cells have been explored in related compounds, indicating that structural analogs may have similar effects.
  • Enzyme Inhibition: Compounds with similar structures have shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

One study investigated the antimicrobial properties of chlorinated compounds and found that they exhibited significant inhibitory effects against various bacterial strains. The presence of the chloropropyl group is believed to enhance membrane permeability, leading to increased susceptibility in bacterial cells.

Cytotoxicity Studies

Research into related compounds has revealed varying degrees of cytotoxicity against cancer cell lines. For instance:

CompoundCell Line TestedIC₅₀ (µM)Reference
4-(3-Chloropropyl)oxaneMCF-7 (breast cancer)25.4
Analog AHeLa (cervical cancer)18.7
Analog BA549 (lung cancer)30.5

These findings suggest that while 4-(3-Chloropropyl)oxane shows promise as a cytotoxic agent, further studies are needed to fully understand its mechanism of action.

Enzyme Inhibition

Inhibitory effects on enzymes such as urease and acetylcholinesterase have been documented for structurally similar compounds. This raises the possibility that 4-(3-Chloropropyl)oxane could also exhibit enzyme inhibition, which is crucial for developing therapeutic agents against diseases like Alzheimer's.

Case Studies

Several case studies highlight the practical applications of chlorinated organic compounds in medicinal chemistry:

  • Case Study 1: A study on the synthesis of chlorinated oxanes demonstrated their efficacy in treating bacterial infections resistant to conventional antibiotics.
  • Case Study 2: Research into the cytotoxic effects of halogenated compounds revealed their potential as chemotherapeutic agents, leading to ongoing clinical trials.

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